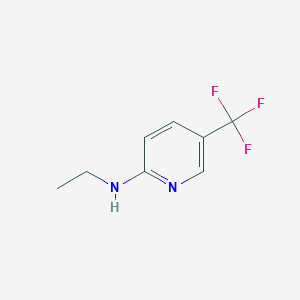

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H9F3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated pyridine, reacts with a trifluoromethylating agent under specific conditions . For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine in the presence of a base can yield N-ethyl-5-(trifluoromethyl)pyridin-2-amine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Development : N-ethyl-5-(trifluoromethyl)pyridin-2-amine serves as a precursor or active ingredient in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively, potentially leading to the discovery of new therapeutic agents.

- Mechanism of Action : The trifluoromethyl group is believed to enhance the binding affinity of compounds to their targets, which is crucial for drug efficacy. For instance, studies have shown that similar compounds exhibit significant activity against various enzymes and receptors, highlighting the importance of structural modifications in drug design .

- Case Study : A study focused on the synthesis and evaluation of pyridine derivatives, including this compound, revealed promising results in inhibiting specific protein kinases involved in cancer progression. This suggests potential applications in oncology .

Agrochemical Applications

- Pesticides : The compound has been explored for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to protect crops from pests while being less toxic to non-target organisms makes it an attractive candidate for sustainable agriculture .

- Crop Protection : Research indicates that derivatives of trifluoromethylpyridine can enhance the effectiveness of existing pesticides, leading to improved crop yields and reduced environmental impact . For example, fluazifop-butyl, a known TFMP derivative, has been successfully employed in agricultural applications.

- Case Study : A recent investigation into the efficacy of this compound as a pesticide demonstrated its potential to significantly reduce pest populations while maintaining safety for beneficial insects .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds | Key Findings |

|---|---|---|---|

| Pharmaceuticals | Drug development | This compound | Potential kinase inhibitors for cancer treatment |

| Active ingredients in formulations | Various TFMP derivatives | Enhanced binding affinity increases efficacy | |

| Agrochemicals | Pesticide formulations | Fluazifop-butyl | Effective pest control with reduced toxicity |

| Crop protection | N-benzyl derivatives | Improved crop yields observed |

Mécanisme D'action

The mechanism of action of N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group, used in catalysis and drug design.

N-pentyl-5-(trifluoromethyl)pyridin-2-amine: A similar compound with a pentyl group instead of an ethyl group, used in chemical research.

Uniqueness

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl amine substituent. This unique structure enhances its lipophilicity and potential bioactivity, making it a valuable candidate for drug development.

This compound interacts with various biological targets, influencing several biochemical pathways. The trifluoromethyl group is known to enhance the compound's reactivity and selectivity towards specific enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit key enzymes involved in cellular metabolism and signaling pathways.

- Antimicrobial Properties: The compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Cytotoxic Effects: It has been observed that certain derivatives exhibit cytotoxicity towards cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

1. Antibacterial Activity

A study demonstrated that this compound analogs exhibited significant antibacterial activity against MRSA. The mechanism was linked to the inhibition of bacterial fatty acid synthase (FAS), which is crucial for bacterial cell wall synthesis .

2. Cytotoxicity in Cancer Research

Research involving various analogs showed that some derivatives of this compound were effective in inhibiting the proliferation of cancer cells, with particular focus on cardiomyocytes and hepatocytes. These studies indicated that modifications to the molecular structure could enhance selectivity and potency against specific cancer types .

3. Neuroprotective Studies

Investigations into its effects on neuronal nitric oxide synthase (nNOS) revealed that certain derivatives maintained high selectivity and potency, suggesting potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEZJBROUSKOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521700 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89810-00-4 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.